(Des-Arg10,Leu9)-kallidin is derived from kallidin through enzymatic modification. The compound is classified as a nonapeptide with the molecular formula and a CAS number of 71800-37-8. Its structure allows it to interact with specific receptors involved in pain and inflammatory responses, particularly in chronic conditions where B1 receptor expression is upregulated .
The synthesis of (Des-Arg10,Leu9)-kallidin typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for precise control over the sequence and modifications of amino acids. Key steps in the synthesis include:
The synthesis process may also involve radiolabeling techniques when preparing compounds for imaging studies, such as using gallium-68 for positron emission tomography applications .
The molecular structure of (Des-Arg10,Leu9)-kallidin consists of a linear arrangement of nine amino acids. The key features include:
The structural analysis shows that (Des-Arg10,Leu9)-kallidin binds effectively to the B1 receptor due to specific hydrophobic and ionic interactions facilitated by its unique amino acid composition.
(Des-Arg10,Leu9)-kallidin undergoes various biochemical reactions upon interaction with its target receptors:
The specificity of these reactions underscores the importance of understanding kinin receptor pharmacology in developing targeted therapies.
The mechanism by which (Des-Arg10,Leu9)-kallidin exerts its effects involves:
This multifaceted action highlights its role in inflammatory responses and tissue remodeling.
Relevant data indicate that while it remains stable in plasma for short durations, prolonged exposure may lead to degradation .
(Des-Arg10,Leu9)-kallidin has several applications in scientific research:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5